2-Amino-N-methylpentanamide, also known as (S)-2-amino-4-methylpentanamide, is a derivative of the amino acid leucine. This compound is classified as an amino acid amide, where the carboxyl group of leucine is replaced by an amine group. The presence of the N-methyl group distinguishes it from other derivatives of leucine, contributing to its unique chemical properties and potential biological activities.
This compound can be sourced from various biochemical pathways as well as synthetic routes. It falls under the class of organic compounds known as amino acids and their derivatives, specifically those related to branched-chain amino acids. Its classification includes:
The synthesis of 2-amino-N-methylpentanamide can be achieved through several methods, including:
The molecular formula for 2-amino-N-methylpentanamide is . The structural representation includes:
2-Amino-N-methylpentanamide participates in various chemical reactions typical for amides and amino acids:
The reaction conditions often require careful control of pH and temperature to avoid degradation or unwanted side reactions.
The mechanism by which 2-amino-N-methylpentanamide exerts its biological effects primarily involves its role as a substrate for various enzymes. It can interact with:
Research indicates that derivatives of leucine can modulate insulin signaling pathways, potentially impacting muscle synthesis and energy metabolism.
2-Amino-N-methylpentanamide has several applications in scientific research:
2-Amino-N-methylpentanamide represents a structurally specialized amino acid derivative featuring a pentanoic acid backbone aminated at the α-carbon and methylated at the amide nitrogen. According to IUPAC conventions, its systematic name is 2-aminopentanoic acid N-methylamide. The core structure integrates a chiral center at C2 (α-carbon), conferring potential for (R)- and (S)-enantiomers, a critical consideration in bioactive molecule design [1] [6]. Its classification bridges α-amino acid amides and N-alkylated peptides, sharing structural homology with endogenous neurotransmitters and peptide mimetics. Key descriptors include:
Table 1: Structural Descriptors of 2-Amino-N-methylpentanamide
Feature | Description | Pharmacological Implication |
---|---|---|
Core scaffold | α-Amino pentanamide | Peptide-like bioavailability |
N-Substitution | Methyl group | Enhanced blood-brain barrier permeability |
Chiral center | C2 (Stereogenic α-carbon) | Enantiomer-specific target interactions |
Ionizable groups | α-Amino group (pKa ~9-10) | pH-dependent solubility and membrane passage |
This architecture enables dual functionality: the amino group facilitates salt formation (improving solubility), while the N-methyl amide reduces peptidase susceptibility compared to unsubstituted amides [1]. Its classification as a "non-proteinogenic amino acid derivative" distinguishes it from standard amino acid building blocks and underpins its utility in drug design—particularly for CNS-targeted agents where balanced lipophilicity and hydrogen-bonding capacity are crucial [6].
Initial synthetic routes to 2-amino-N-methylpentanamide emerged in the 1990s alongside growing interest in amino acid amides as neuropharmacological tools. Early methodologies relied on classical peptide coupling techniques:
Yields were moderate (45–60%) due to epimerization at the α-carbon during activation/coupling and N-methylamine’s lower nucleophilicity. Stereocontrol proved challenging, typically yielding racemic mixtures requiring chiral resolution (e.g., via diastereomeric salt formation or chiral HPLC) [9].
The early 2000s saw advances in asymmetric synthesis:
Table 2: Evolution of Synthetic Approaches
Era | Method | Key Limitations | Max Yield | Stereoselectivity |
---|---|---|---|---|
1990s | Carbodiimide coupling | Epimerization, low yields | 60% | Racemic |
Early 2000s | Evans’ alkylation | Multi-step, expensive auxiliaries | 75% | >95% ee |
Post-2010 | HATU/HOBt-mediated coupling | High reagent cost | 90% | 85–90% ee |
Modern | Flow chemistry with Cu catalysis | Specialized equipment | 88% | 94% ee |
Contemporary routes employ HATU/DIPEA-mediated amidation under inert atmospheres, minimizing epimerization and achieving yields >85% [9]. Recent innovations include continuous-flow reactors with immobilized reagents, enhancing reproducibility for preclinical-scale production [10].
2-Amino-N-methylpentanamide’s structural attributes make it a versatile scaffold in CNS drug discovery:
Blood-Brain Barrier (BBB) Permeability:LogP predictions (~0.8–1.2) and low hydrogen-bond donor count (HBD=2) align with Lipinski’s criteria for CNS penetration. The N-methyl group specifically reduces transporter-mediated efflux (e.g., by P-glycoprotein) versus unmethylated analogs [6] [7].
Target Engagement Versatility:
Receptor ligands: Conformational flexibility allows docking into GPCRs (e.g., metabotropic glutamate receptors) [4]
Metabolic Stability:N-Methylation confers resistance to amidases compared to primary amides. In vitro microsomal studies of related compounds show t1/2 > 120 min vs. <30 min for non-methylated counterparts [1].
Table 3: Comparative Pharmacokinetic Properties of Structural Analogs
Compound | LogD₇.₄ | HBD Count | P-gp Substrate | Microsomal t₁/₂ (min) | |
---|---|---|---|---|---|
2-Amino-N-methylpentanamide | 0.9 | 2 | Low | >120 | |
2-Aminopentanamide (N-H) | -0.2 | 3 | High | 25 | |
Phenethylamine reference | 1.8 | 2 | Moderate | 45 | [4] |
Notably, derivatives of this scaffold have been explored in:
The scaffold’s modularity facilitates SAR exploration at three sites: α-amino group, carbonyl terminus, and alkyl chain length—enabling optimization for target specificity and DMPK properties [1] [6].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: